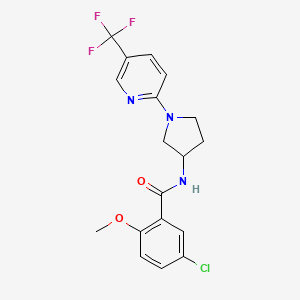
3-(4-Methoxybenzylidene)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methoxybenzylidene)pyrrolidin-2-one” is a heterocyclic organic compound with a molecular formula of C12H13NO2 . It’s also known as MBP. The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring . The InChI code for the compound is InChI=1/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3, (H,13,14) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .Physical and Chemical Properties Analysis
The compound has a molecular weight of 203.2371 . It has a density of 1.174g/cm3, a boiling point of 450.3°C at 760 mmHg, a refractive index of 1.6, and a flash point of 226.2°C .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Potential
3-(4-Methoxybenzylidene)pyrrolidin-2-one and its derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds have shown to possess anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential for clinical applications as anti-inflammatory agents (Ikuta et al., 1987).
Synthesis of Chiral Aminomethyl-pyrrolidines
Research on the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, starting from related compounds like this compound, has been conducted. These compounds are of interest due to their potential applications in medicinal chemistry (Suto et al., 1992).
Potential Anti-Alzheimer's Agents
A series of N-benzylated derivatives of this compound were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, used for managing Alzheimer's disease, indicating their potential as therapeutic agents in this field (Gupta et al., 2020).
Photocatalytic Applications
Studies have explored the photophysicochemical properties of compounds related to this compound, indicating their suitability for photocatalytic applications. This research suggests potential uses in fields like environmental remediation or green chemistry (Öncül et al., 2021).
Corrosion Inhibitors for Carbon Steel
Derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for API 5L X52 carbon steel. This research demonstrates their potential utility in protecting industrial materials from corrosion (Abdallah et al., 2018).
Potential Antitubercular Agents
Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, synthesized using this compound, have been screened for antitubercular activity against Mycobacterium tuberculosis. This suggests their potential as antitubercular agents, indicating a possible role in treating tuberculosis (Badiger & Khazi, 2013).
Propriétés
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBERPURCNYNNSA-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2744601.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2744604.png)
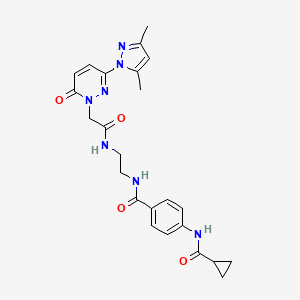
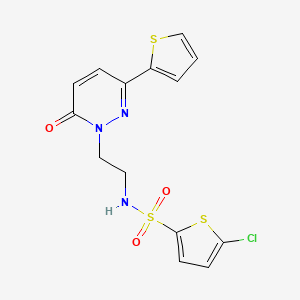
![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2744613.png)
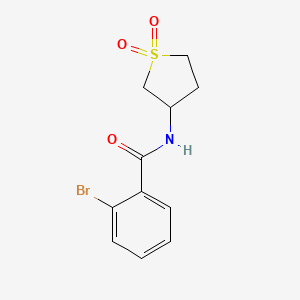
![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2744617.png)
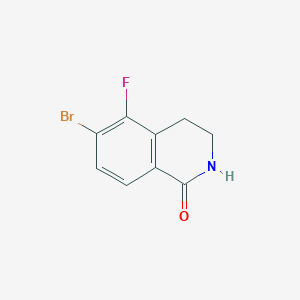


![6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)
